1-Methyl-1H-imidazol-3-ium tetrafluoroborate

Übersicht

Beschreibung

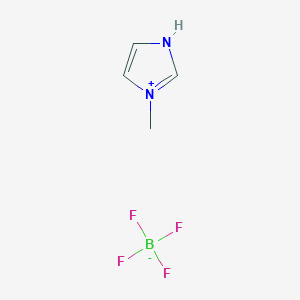

1-Methyl-1H-imidazol-3-ium tetrafluoroborate is a type of ionic liquid that has been the subject of various studies due to its interesting properties and potential applications. Ionic liquids are salts that are liquid at room temperature and have low volatility. They are composed of an organic cation and an inorganic anion. In the case of this compound, the cation is derived from imidazole, and the anion is tetrafluoroborate (BF4-) .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 1-methylimidazole with an appropriate source of the tetrafluoroborate anion. For instance, 1-methyl-3-butyl imidazole chloride can react with sodium tetrafluoroborate in acetone to produce 1-methyl-3-butyl imidazole tetrafluoroborate. The reaction is driven forward by the continuous precipitation of the byproduct, sodium chloride, which is insoluble in acetone .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques. The vibrational spectra of the ionic liquid have been analyzed using Density Functional Theory (DFT) and RHF methods, revealing interactions between the fluorine atoms of the BF4- anion and the hydrogen atoms on the imidazolium ring, as well as adjacent alkyl side chains . Additionally, the molecular structure and vibrational spectra of 1-ethyl-3-methyl-1H-imidazolium tetrafluoroborate have been analyzed, showing that the BF4- anion is positioned over the imidazolium ring, with short contacts with the H-C(2) of the cation and a proton of the Me-N(3) group .

Chemical Reactions Analysis

This compound has been found to be an effective catalyst for the insertion of α-diazo compounds into the N–H bonds of amines. This reaction produces the corresponding products in good yields and short reaction times, and the catalyst can be recycled and reused without a noticeable decrease in activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related ionic liquids have been extensively studied. These properties include viscosities, thermal stability, surface tension, refractive index, pH, density, and electrochemical stability. The ionic liquids exhibit a wide voltage range of the electrochemical window, making them suitable for studies on various compounds. The coefficients of thermal expansion of these ionic liquids have also been calculated . The thermophysical properties such as density, dynamic viscosity, surface tension, and refractive index have been measured, and the thermal stability has been investigated using thermogravimetric analysis . The phase behavior of 1-alkyl-3-methyl imidazolium tetrafluoroborate with various components has been determined, showing that temperature affects the two-phase area and the slope of the tie-line .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-Methyl-1H-imidazol-3-ium tetrafluoroborate derivatives have been studied for their effectiveness in inhibiting the acid corrosion of carbon steel. They have shown promising results as corrosion inhibitors, with various derivatives exhibiting different levels of efficiency (Deyab, Zaky, & Nessim, 2017).

Electrosynthesis Optimization

This compound has been used in the electrosynthesis of pyren-1-yl azoliums via oxidative C–N coupling, demonstrating its utility in sustainable synthesis and waste reduction in chemical processes (Robillard et al., 2015).

Gas Chromatography

Some derivatives have been employed as stationary phases in capillary gas chromatography, showing unique selectivity for various organic substances and good thermal stability, indicating potential application as new types of gas chromatography stationary phases (Álvarez et al., 2011).

Fuel Cells

This compound derivatives have been explored as electrolytes in fuel cells, where they showed high overall cell efficiency, indicating potential for alternative energy applications (Souza et al., 2003).

Synthesis Optimization

These compounds have been studied for their role in the microwave-assisted synthesis of ionic liquids, where they have shown efficiency in reaction time and product yield, indicating their importance in optimizing chemical synthesis processes (Zhang Jin-sheng, 2006).

Silver Complex Synthesis

They have been used as precursors in the synthesis of multidentate silver complexes, demonstrating their role in the formation of complex chemical structures (Weiss et al., 2015).

Electrochemistry

These compounds have been investigated in the context of electrochemistry, where their electrochemical behavior and interaction with other chemical species have been studied, indicating their potential in electrochemical applications (Xiao & Johnson, 2003).

Wirkmechanismus

Target of Action

1-Methyl-1H-imidazol-3-ium tetrafluoroborate, also known as EMIMBF4, is an ionic liquid It has been used in various chemical reactions such as hydrogenations and Suzuki cross-coupling .

Mode of Action

The compound acts as a solvent or medium for various chemical reactions . It can enhance the efficiency of reactions by providing a conducive environment for the reactants. For example, it has been used in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .

Biochemical Pathways

It can influence the efficiency and outcomes of chemical reactions that are part of larger biochemical processes .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use .

Result of Action

The result of the action of this compound is the facilitation of chemical reactions. For instance, it has been used as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-1H-imidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZIIYGBKXRGN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)